molecular formula C20H17N3O3S2 B3206835 N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylthiophene-3-sulfonamide CAS No. 1040674-51-8

N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylthiophene-3-sulfonamide

Cat. No.: B3206835
CAS No.: 1040674-51-8
M. Wt: 411.5 g/mol
InChI Key: SHNOYGFNBQTNPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylthiophene-3-sulfonamide is a sulfonamide derivative featuring a thiophene core substituted with a 1,2,4-oxadiazole ring at the 2-position and a 2-methylphenyl group at the oxadiazole’s 3-position.

Properties

IUPAC Name

N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylthiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S2/c1-14-8-6-7-11-16(14)19-21-20(26-22-19)18-17(12-13-27-18)28(24,25)23(2)15-9-4-3-5-10-15/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHNOYGFNBQTNPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylthiophene-3-sulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure comprising:

  • Oxadiazole ring : Contributes to its chemical reactivity.
  • Thiophene moiety : Enhances biological interactions.
  • Sulfonamide group : Imparts various pharmacological properties.

The molecular formula is C16H15N3O2SC_{16}H_{15}N_3O_2S with a molecular weight of approximately 317.37 g/mol.

Antimicrobial Properties

Sulfonamides, including this compound, are known for their antimicrobial activities. They function primarily by inhibiting bacterial folate synthesis, which is essential for DNA replication. The biological activity of sulfonamides can be summarized as follows:

Activity Type Mechanism Target Organisms Minimum Inhibitory Concentration (MIC)
AntibacterialInhibition of dihydropteroate synthaseGram-positive and Gram-negative bacteriaVaries; often >100 µM for many derivatives

In studies comparing various sulfonamide derivatives, the activity of this compound was evaluated against common bacterial strains such as Staphylococcus aureus and Escherichia coli, with MIC values suggesting moderate efficacy compared to established antibiotics like ciprofloxacin .

Antioxidant Activity

The compound's antioxidant properties were assessed using DPPH and FRAP assays. Results indicated that modifications in the sulfonamide structure could enhance or diminish antioxidant capacity. For instance, the presence of specific functional groups significantly influenced radical scavenging activity .

The primary mechanism by which this compound exerts its effects involves:

  • Inhibition of Enzymatic Activity : It inhibits key enzymes involved in metabolic pathways critical for bacterial survival.
  • Cell Signaling Modulation : The compound may influence cellular signaling pathways associated with inflammation and oxidative stress.

Pharmacokinetics

Pharmacokinetic studies have shown that sulfonamides generally exhibit good absorption and distribution in biological systems. However, specific data on the pharmacokinetics of this compound remains limited. Typical characteristics observed in related compounds include:

  • Absorption : Rapidly absorbed after oral administration.
  • Distribution : Widely distributed in tissues.
  • Metabolism : Primarily hepatic metabolism with various metabolites.

Case Studies

Recent studies have highlighted the therapeutic potential of this class of compounds:

  • Case Study 1 : A study evaluating the efficacy of various sulfonamides in treating bacterial infections showed that modifications to the oxadiazole ring significantly enhanced antibacterial activity against resistant strains.
  • Case Study 2 : Research focused on the antioxidant properties revealed that certain derivatives exhibited superior protective effects against oxidative stress in cellular models.

Comparison with Similar Compounds

Key Observations :

  • Fluorine in C22 likely improves binding affinity and metabolic stability .
  • Core Structure : Sulfonamide derivatives (target and ) may exhibit better metabolic stability than carboxamides (C22) due to resistance to esterase-mediated hydrolysis .

Pharmacological Profiles

Anti-Tubercular Activity

  • C22 and C29 : These oxadiazole-containing compounds demonstrated superior in silico binding affinity for Mycobacterium tuberculosis targets (InhA and EthR) compared to control drugs like isoniazid. C22 showed a docking score of -9.2 kcal/mol vs. isoniazid’s -6.5 kcal/mol .
  • However, the sulfonamide group may alter target specificity compared to carboxamides.

Therapeutic Diversification

  • EP 3 471 729 B1 Derivatives : Oxadiazole-methylthio derivatives (e.g., 2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide) are patented for cancer and viral infections, highlighting the oxadiazole ring’s versatility in drug design .

ADMET and Toxicity Profiles

  • C22 and C29 : Demonstrated favorable ADMET properties, including low hepatotoxicity (except C21/C38) and high gastrointestinal absorption. C22’s topological polar surface area (TPSA) of 85 Ų suggests moderate blood-brain barrier permeability .
  • Sulfonamides : Historically associated with hypersensitivity reactions, though the target compound’s N-methyl and N-phenyl groups may mitigate this risk compared to simpler sulfonamides .

Q & A

(Basic) What are the optimal synthetic routes for N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylthiophene-3-sulfonamide?

The synthesis involves multi-step reactions, typically starting with the preparation of the thiophene-sulfonamide backbone and subsequent cyclization to form the 1,2,4-oxadiazole ring. Key steps include:

  • Coupling reactions : Use of Suzuki-Miyaura or Ullmann coupling to attach aryl groups to the thiophene core.
  • Oxadiazole formation : Cyclization of amidoxime intermediates under dehydrating conditions (e.g., POCl₃ or HATU) to form the oxadiazole ring .
  • Purification : Recrystallization or column chromatography to isolate the final product. Reaction solvents (e.g., DMF or ethanol) and catalysts (e.g., triethylamine) must be optimized for yield and purity .

(Basic) How is the purity and structural identity of the compound confirmed?

Analytical methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm proton and carbon environments, ensuring no residual solvents or byproducts .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase columns with UV detection .

(Advanced) What strategies resolve contradictions in reported biological activity data (e.g., antibacterial vs. anti-inflammatory efficacy)?

Contradictions may arise from assay variability or impurities. Mitigation strategies:

  • Assay standardization : Use reference compounds (e.g., sulfamethoxazole for antibacterial assays) and replicate experiments across cell lines .
  • Orthogonal validation : Confirm activity via multiple assays (e.g., MIC for antibacterial effects and COX-2 inhibition for anti-inflammatory activity) .
  • Impurity profiling : Use LC-MS to identify synthetic byproducts that may interfere with biological assays .

(Advanced) How can computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : Use software like AutoDock Vina to model binding to bacterial dihydropteroate synthase (DHPS) or inflammatory mediators (e.g., COX-2) .
  • Molecular dynamics (MD) simulations : Assess binding stability in physiological conditions (e.g., solvation models) .
  • QSAR modeling : Correlate structural features (e.g., electron-withdrawing substituents on the oxadiazole ring) with activity trends .

(Advanced) What experimental designs optimize SAR studies for derivatives of this compound?

  • Substitution patterns : Systematically vary substituents on the phenyl and oxadiazole rings to assess electronic/steric effects. For example, fluorinated phenyl groups may enhance metabolic stability .
  • Biological testing tiers : Prioritize in vitro enzyme inhibition assays (e.g., DHPS) before advancing to cell-based assays (e.g., bacterial growth inhibition) .
  • Crystallography : Co-crystallize the compound with target proteins (e.g., DHPS) to guide rational design .

(Basic) What are the key physicochemical properties influencing bioavailability?

  • LogP : Calculated via HPLC or software (e.g., ChemDraw) to assess lipophilicity. Ideal range: 2–5 for membrane permeability .
  • Solubility : Test in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) to predict absorption .
  • pKa : Determine ionization state using potentiometric titration, critical for pH-dependent activity .

(Advanced) How are stability and degradation pathways studied under physiological conditions?

  • Forced degradation studies : Expose the compound to heat, light, and hydrolytic conditions (acid/base). Monitor degradation via LC-MS to identify labile groups (e.g., sulfonamide or oxadiazole cleavage) .
  • Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation .

(Advanced) What techniques validate target engagement in cellular models?

  • Cellular thermal shift assay (CETSA) : Confirm binding to intracellular targets by measuring protein thermal stability shifts .
  • Knockout models : Use CRISPR/Cas9 to delete putative targets (e.g., DHPS) and observe loss of compound efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylthiophene-3-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylthiophene-3-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.